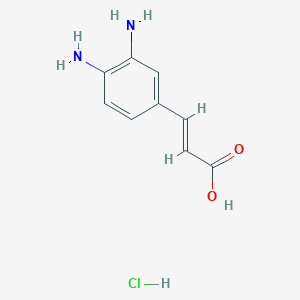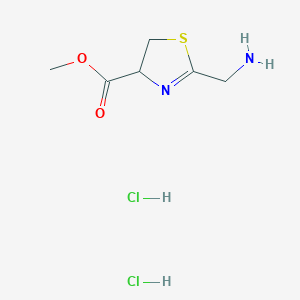
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride, also known as MCPPA dihydrochloride, is an organic compound with the molecular formula C12H17Cl2N3O2 and a molecular weight of 308.183 g/mol. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. MCPPA dihydrochloride is widely used in scientific research as a synthetic intermediate for the production of other compounds and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies. It has also been used as a synthetic intermediate for the production of other compounds such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used in the synthesis of other piperazine derivatives and in the synthesis of peptides.
Mechanism of Action
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. By inhibiting MAO, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is able to increase the levels of these neurotransmitters, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an antidepressant effect. Additionally, it has been found to reduce anxiety and improve sleep quality. It has also been found to increase libido and reduce the symptoms of premenstrual syndrome.
Advantages and Limitations for Lab Experiments
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of using methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is its low cost and availability. Additionally, it is relatively easy to synthesize and has a high yield. However, it is important to note that methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride is a potent inhibitor of MAO and should be handled with caution.
Future Directions
In the future, methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride could be further studied for its potential applications in the treatment of depression and anxiety disorders. Additionally, it could be used to develop new pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore its potential as a reagent in biochemical and physiological studies. Finally, further studies could be conducted to explore its potential as a synthetic intermediate for the production of other compounds.
Synthesis Methods
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride dihydrochloride can be synthesized from the reaction of piperazine, 3-chloroacetophenone, and methyl iodide in the presence of a base such as potassium carbonate. This reaction yields a white solid that can be purified by recrystallization from methanol. The overall yield of the reaction is typically around 60%.
properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10;;/h2-4,9,12,15H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJKUQWBWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

